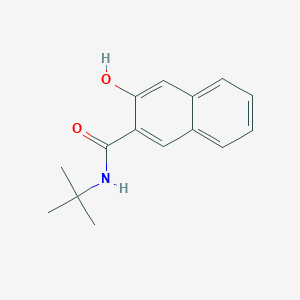
N-tert-Butyl-3-hydroxynaphthalene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-tert-Butyl-3-hydroxynaphthalene-2-carboxamide is a chemical compound that belongs to the class of naphthalene carboxamides This compound is characterized by the presence of a tert-butyl group, a hydroxyl group, and a carboxamide group attached to a naphthalene ring
准备方法
Synthetic Routes and Reaction Conditions
N-tert-Butyl-3-hydroxynaphthalene-2-carboxamide can be synthesized through several methods. One common approach involves the reaction of 3-hydroxynaphthalene-2-carboxylic acid with tert-butylamine in the presence of a condensing agent such as 4-dimethylaminopyridine (DMAP) or N,N-diisopropylethylamine (DIPEA) . Another method involves the oxidative amidation of alcohols or the amidation of aryl halides .
Industrial Production Methods
Industrial production of this compound typically involves the Ritter reaction, where tert-butanol or tert-butyl bromide reacts with nitriles in the presence of a catalyst such as Cu(OTf)2 . This method is efficient and can be conducted under solvent-free conditions at room temperature .
化学反应分析
Types of Reactions
N-tert-Butyl-3-hydroxynaphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The tert-butyl group can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the carboxamide group can produce an amine .
科学研究应用
作用机制
The mechanism of action of N-tert-Butyl-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. For instance, it inhibits photosynthetic electron transport in spinach chloroplasts, indicating its potential as a herbicide . Additionally, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
相似化合物的比较
N-tert-Butyl-3-hydroxynaphthalene-2-carboxamide can be compared with other similar compounds, such as:
N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxamides: These compounds also exhibit antimicrobial activity but differ in their alkoxy substituents.
N-phenylpyrazine-2-carboxamides: These compounds have shown significant biological activities, including anti-mycobacterial and photosynthesis-inhibiting properties.
The uniqueness of this compound lies in its specific tert-butyl and hydroxyl substituents, which contribute to its distinct chemical and biological properties .
属性
CAS 编号 |
90184-75-1 |
|---|---|
分子式 |
C15H17NO2 |
分子量 |
243.30 g/mol |
IUPAC 名称 |
N-tert-butyl-3-hydroxynaphthalene-2-carboxamide |
InChI |
InChI=1S/C15H17NO2/c1-15(2,3)16-14(18)12-8-10-6-4-5-7-11(10)9-13(12)17/h4-9,17H,1-3H3,(H,16,18) |
InChI 键 |
AUPPDBVXSJNWED-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)NC(=O)C1=CC2=CC=CC=C2C=C1O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-[(E)-(4-methylbenzene-1-sulfonyl)diazenyl]but-2-enoate](/img/structure/B14370342.png)
![1-[(Cyclopent-1-en-1-yl)methyl]pyrrolidine-2,5-dione](/img/structure/B14370357.png)
![Diethyl 4-[(thiophen-2-yl)methylidene]hepta-2,5-dienedioate](/img/structure/B14370359.png)
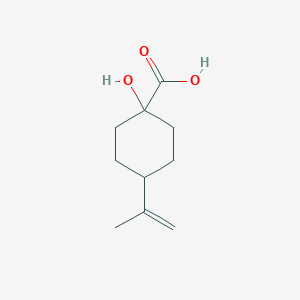
![5-Fluoro-3-[(phenylsulfanyl)methyl]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14370361.png)
![Urea, [2-methoxy-5-(trifluoromethyl)phenyl]-](/img/structure/B14370366.png)
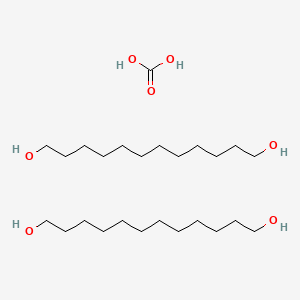
![4-[(But-2-en-1-yl)oxy]phenyl 4-cyanobenzoate](/img/structure/B14370379.png)
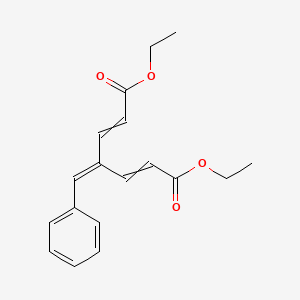
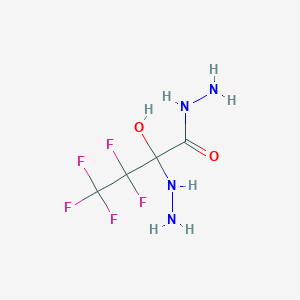
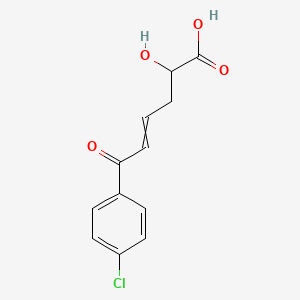

![7-[(Benzyloxy)methyl]-3,6,9,12-tetraoxatetradecane-1,14-diol](/img/structure/B14370414.png)
![3,7-Diazabicyclo[3.3.1]nonane-2,4,6,8-tetrone, 9-butyl-9-ethyl-](/img/structure/B14370429.png)
